molecular formula C5H8Cl2O2 B13738900 Ethyl 2,2-dichloropropionate CAS No. 17640-03-8

Ethyl 2,2-dichloropropionate

Cat. No.: B13738900
CAS No.: 17640-03-8
M. Wt: 171.02 g/mol
InChI Key: TWJKBMRWJYYYFO-UHFFFAOYSA-N
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Description

Ethyl 2,2-dichloropropionate is an organic compound with the molecular formula C5H8Cl2O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of two chlorine atoms attached to the same carbon atom, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dichloropropionate can be synthesized through the chlorination of ethyl acrylate. The reaction involves the addition of chlorine to the double bond of ethyl acrylate, resulting in the formation of the dichlorinated product. The reaction is typically carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the reaction conditions. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dichloropropionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Ethyl 2-hydroxypropionate.

    Reduction: Ethyl 2-chloropropionate, Ethyl propionate.

    Oxidation: 2,2-Dichloropropionic acid.

Scientific Research Applications

Ethyl 2,2-dichloropropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of herbicides, insecticides, and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 2,2-dichloropropionate involves its reactivity with nucleophiles and electrophiles. The presence of two chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Ethyl 2,2-dichloropropionate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity due to the presence of two chlorine atoms makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Properties

IUPAC Name

ethyl 2,2-dichloropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJKBMRWJYYYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066234
Record name Ethyl 2,2-dichloropropionate
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Molecular Weight

171.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-03-8
Record name Propanoic acid, 2,2-dichloro-, ethyl ester
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Record name Propanoic acid, 2,2-dichloro-, ethyl ester
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Record name Propanoic acid, 2,2-dichloro-, ethyl ester
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Record name Ethyl 2,2-dichloropropionate
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Record name Ethyl 2,2-dichloropropionate
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Record name Ethyl 2,2-dichloropropionate
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